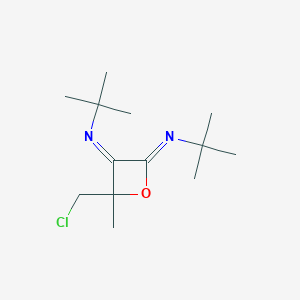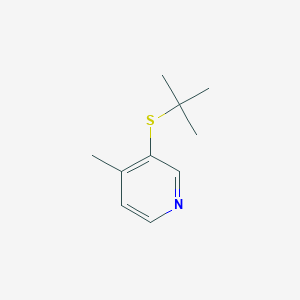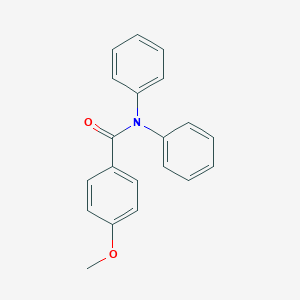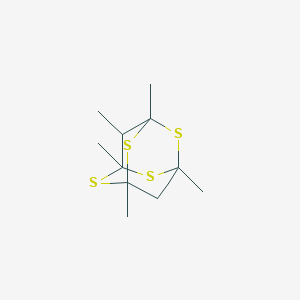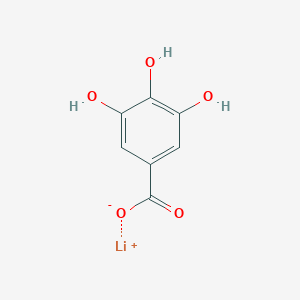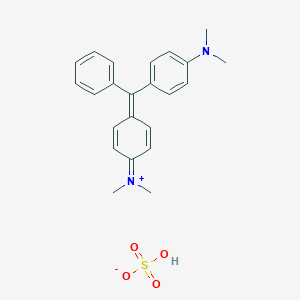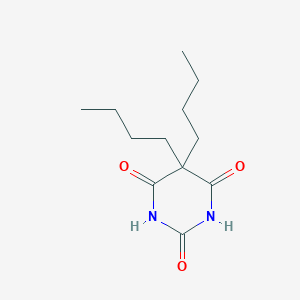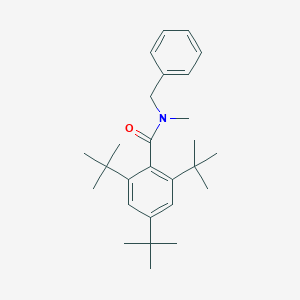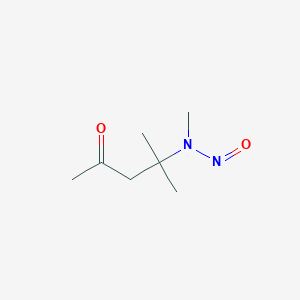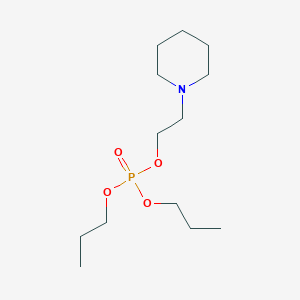
2-Piperidin-1-ylethyl dipropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidin-1-ylethyl dipropyl phosphate (CYANOKIT®) is a chemical compound that is used as an antidote for cyanide poisoning. It is a prodrug that is converted to the active form, 2-amino-2-(hydroxymethyl)propane-1,3-diol (AMP), which binds to cyanide ions and forms a stable complex that can be excreted from the body.
Mecanismo De Acción
The mechanism of action of 2-Piperidin-1-ylethyl dipropyl phosphate involves the conversion of the prodrug to the active form, 2-Piperidin-1-ylethyl dipropyl phosphate. 2-Piperidin-1-ylethyl dipropyl phosphate binds to cyanide ions and forms a stable complex that can be excreted from the body. This process allows for the detoxification of cyanide and prevents the formation of toxic compounds such as cyanogen chloride.
Biochemical and Physiological Effects
2-Piperidin-1-ylethyl dipropyl phosphate has been shown to have minimal biochemical and physiological effects on the body. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. In addition, it does not interfere with normal physiological processes such as oxygen transport or electron transport chain function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Piperidin-1-ylethyl dipropyl phosphate for lab experiments is its specificity for cyanide poisoning. This allows for the selective study of cyanide toxicity without interference from other toxic compounds. However, one limitation of its use is the need for specialized equipment and expertise to handle cyanide and other toxic compounds safely.
Direcciones Futuras
For research on 2-Piperidin-1-ylethyl dipropyl phosphate include the development of new synthesis methods to improve yield and purity, the study of its effects on different physiological systems, and the investigation of its potential use in other applications such as chemical warfare agents and environmental toxins. In addition, further research is needed to optimize the dosing and administration of the compound for the treatment of cyanide poisoning.
Métodos De Síntesis
The synthesis of 2-Piperidin-1-ylethyl dipropyl phosphate involves the reaction of 2-piperidin-1-ylethanol with dipropyl phosphite in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
2-Piperidin-1-ylethyl dipropyl phosphate has been extensively studied for its use as an antidote for cyanide poisoning. It has been shown to be effective in both animal models and human clinical trials. In addition, it has been used as a tool in scientific research to study the mechanisms of cyanide toxicity and the effects of cyanide exposure on various physiological systems.
Propiedades
Número CAS |
17875-14-8 |
|---|---|
Nombre del producto |
2-Piperidin-1-ylethyl dipropyl phosphate |
Fórmula molecular |
C13H28NO4P |
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl dipropyl phosphate |
InChI |
InChI=1S/C13H28NO4P/c1-3-11-16-19(15,17-12-4-2)18-13-10-14-8-6-5-7-9-14/h3-13H2,1-2H3 |
Clave InChI |
FAPNRBQIKHKRJG-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OCCN1CCCCC1 |
SMILES canónico |
CCCOP(=O)(OCCC)OCCN1CCCCC1 |
Otros números CAS |
17875-14-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



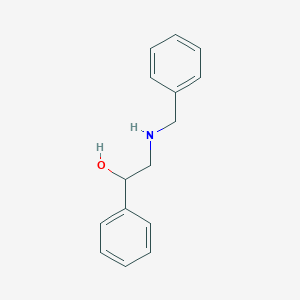
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
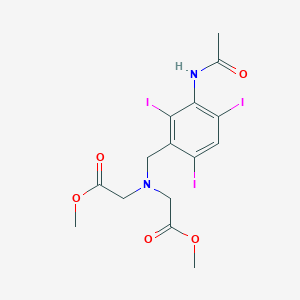
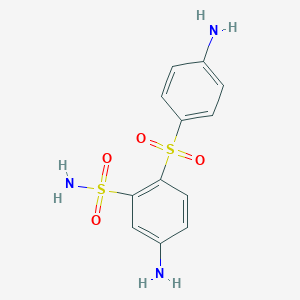
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
